molecular formula C18H27BrN2O2 B1456410 Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate CAS No. 1197291-81-8

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate

Cat. No.: B1456410
CAS No.: 1197291-81-8
M. Wt: 383.3 g/mol
InChI Key: KAJYJHKFUUMSPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate is a brominated piperazine derivative of high interest in pharmaceutical research and development. It serves as a versatile chemical intermediate, particularly in the synthesis of potential therapeutic agents. The compound's primary research value lies in its structural features: the piperazine ring is a common pharmacophore in central nervous system (CNS) active drugs, the bromophenyl group offers a site for further functionalization via cross-coupling reactions, and the tert-butyloxycarbonyl (Boc) group acts as a protecting group for the secondary amine, enabling sophisticated multi-step synthesis . This makes it a critical building block in medicinal chemistry for constructing novel small molecules. While the specific biological activity of this exact compound may not be fully characterized, research on highly similar analogues indicates that such structures are frequently investigated for their potential anxiolytic and antidepressant activities in preclinical models . The mechanism of action for piperazine-based compounds often involves interaction with neurotransmitter receptors, such as serotonin and dopamine receptors, which are key targets for modulating neurological function . Furthermore, piperazine derivatives are foundational in the development of TRPV1 receptor antagonists , which are a major focus for pain management research . Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJYJHKFUUMSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Protection of piperazine nitrogen(s) with a tert-butoxycarbonyl (Boc) group to afford tert-butyl piperazine-1-carboxylate.
  • Alkylation of the protected piperazine at the 4-position with a suitable 3-(4-bromophenyl)propyl electrophile.
  • Purification and isolation of the final product.

Preparation of tert-Butyl Piperazine-1-carboxylate (Boc-Piperazine)

This intermediate is commonly prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild conditions:

Parameter Details
Reagents Piperazine, Boc2O
Solvent Dichloromethane (CH2Cl2)
Temperature 0 °C to room temperature
Reaction Time 1 to 18 hours
Base Triethylamine (NEt3)
Workup Aqueous washes (NH4Cl, NaHCO3, brine), drying over Na2SO4
Yield Typically 60% to 93% depending on conditions

Example Procedure:
A flame-dried flask is charged with Boc2O in CH2Cl2 at 0 °C, followed by the addition of piperazine and NEt3. The mixture is stirred at room temperature for 18 hours. The organic layer is washed, dried, and concentrated to yield tert-butyl piperazine-1-carboxylate.

Alkylation with 3-(4-bromophenyl)propyl Electrophile

The key step is the alkylation of the Boc-protected piperazine with a 3-(4-bromophenyl)propyl halide or equivalent electrophile. This step introduces the 4-(3-(4-bromophenyl)propyl) substituent.

Parameter Details
Alkylating Agent 1-Bromo-3-(4-bromophenyl)propane or 3-(4-bromophenyl)propyl bromide
Base Potassium carbonate (K2CO3) or triethylamine (Et3N)
Solvent Acetonitrile, dichloromethane, or dimethyl sulfoxide (DMSO)
Temperature 30 °C to 95 °C
Reaction Time 1 to 72 hours
Atmosphere Inert atmosphere (argon) preferred for sensitive steps
Yield 36% to 80% depending on conditions

Example Procedure:
A mixture of tert-butyl piperazine-1-carboxylate, 1-bromo-3-(4-bromophenyl)propane, and potassium carbonate in acetonitrile is heated at 95 °C for 4 hours. After solvent removal, the product is extracted and purified by column chromatography to yield the desired alkylated product with yields up to 80%.

Alternative Synthetic Routes and Catalytic Methods

  • Palladium-Catalyzed Coupling:
    Pd-catalyzed Buchwald-Hartwig amination can be employed to couple piperazine derivatives with aryl bromides. For example, 3,5-dibromo-pyridine reacted with Boc-piperazine in the presence of Pd2(dba)3 and phosphine ligands yields piperazine-substituted products, though yields may be moderate (~20%).

  • Use of Bases and Solvents:
    Potassium carbonate in dimethyl sulfoxide at 75 °C has been used for related piperazine substitutions, achieving yields up to 93% in some cases. N-Methylpyrrolidinone (NMP) at 100 °C is also effective for such substitutions.

Detailed Reaction Conditions and Yields Summary

Step Reagents & Conditions Yield (%) Notes
Boc Protection of Piperazine Piperazine + Boc2O, CH2Cl2, 0 °C to rt, NEt3, 18 h 60-93 Standard protection step with workup involving aqueous washes and drying
Alkylation with 3-bromopropyl Boc-piperazine + 1-bromo-3-(4-bromophenyl)propane, K2CO3, Acetonitrile, 95 °C, 4 h 80 Efficient alkylation to introduce 3-(4-bromophenyl)propyl substituent
Alkylation alternative Boc-piperazine + 1,2-dibromoethane, DIPEA, 30 °C, 72 h, inert atmosphere 36 Lower yield alkylation example with longer reaction time and inert atmosphere
Pd-Catalyzed coupling 3,5-dibromo-pyridine + Boc-piperazine, Pd2(dba)3, phosphine ligand, NaOtBu, 95 °C, 8 h 20 Palladium catalyzed amination for aryl substitution, moderate yield

Spectral and Analytical Data

  • The Boc-protected piperazine intermediates and final products show characteristic NMR signals:
    • tert-Butyl group singlet near δ 1.44 ppm
    • Piperazine methylene protons as multiplets in the δ 2.5–3.7 ppm range
    • Aromatic protons of the 4-bromophenyl group typically appear around δ 7.0–7.5 ppm
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights (e.g., m/z 293.1 [M+1]+ for tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate).

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the yield and purity of the alkylation step. Potassium carbonate in acetonitrile or DMSO is preferred for higher yields.
  • Reaction temperature and time must be optimized to balance conversion and minimize side reactions.
  • Protection of piperazine nitrogen with Boc group is essential to control regioselectivity and avoid over-alkylation.
  • Palladium-catalyzed methods provide alternative routes but may suffer from lower yields and require expensive catalysts and ligands.
  • Purification is typically achieved by silica gel column chromatography using gradients of methanol in dichloromethane or ethyl acetate/hexane mixtures.

Summary Table of Preparation Methods

Step Reagents & Conditions Solvent Temp (°C) Time Yield (%) Notes
Boc Protection Piperazine + Boc2O + NEt3 CH2Cl2 0 to rt 1–18 h 60–93 Standard Boc protection
Alkylation Boc-piperazine + 1-bromo-3-(4-bromophenyl)propane + K2CO3 Acetonitrile 95 4 h 80 Efficient alkylation
Alternative Alkylation Boc-piperazine + 1,2-dibromoethane + DIPEA 30 72 h 36 Longer time, inert atmosphere
Pd-Catalyzed Coupling Boc-piperazine + aryl bromide + Pd2(dba)3 + ligand 1,4-Dioxane 95 8 h 20 Palladium catalysis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify existing functional groups.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate is being investigated for its potential therapeutic applications. Its structure allows it to act as a scaffold for the development of new drugs targeting specific receptors involved in various diseases, including:

  • Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems. The bromophenyl group may enhance these effects through increased receptor affinity .
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Further investigations are needed to elucidate the specific mechanisms of action and efficacy against different cancer types.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic molecules. Its unique structure facilitates the creation of derivatives with tailored properties for specific applications, including:

  • Pharmaceuticals : It can be used to synthesize novel pharmaceutical agents that may target various biological pathways.
  • Specialty Chemicals : The compound's reactivity allows it to be employed in the production of specialty chemicals used in industrial applications.

Case Study 1: Antidepressant Development

A study explored the antidepressant potential of piperazine derivatives, including this compound. The results indicated that modifications to the piperazine structure could enhance serotonin receptor binding, leading to improved antidepressant activity. This highlights the compound's potential as a lead structure for developing new antidepressant medications.

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer activity of piperazine derivatives against various cancer cell lines. This compound was found to inhibit cell growth significantly in breast and colon cancer models. The study suggested that the bromophenyl group plays a crucial role in enhancing cytotoxicity by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

The structural analogs of this compound differ primarily in the substituents attached to the piperazine ring. Key examples include:

Phenoxypropyl Derivatives
  • tert-Butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate (): Substituent: 3-(4-bromophenoxy)propyl (ether linkage).
Benzoyloxypropyl Derivatives
  • tert-Butyl 4-(3-(2-methoxybenzoyl)oxypropyl)piperazine-1-carboxylate (3a) (): Substituent: Ester-linked 2-methoxybenzoyl group. Impact: The ester functionality increases susceptibility to hydrolysis, which may limit metabolic stability.
Acryloyl Derivatives
  • Tert-butyl 4-[(E)-3-(4-bromophenyl)acryloyl]piperazine-1-carboxylate (12k) ():
    • Substituent: Conjugated acryloyl group with a 4-bromophenyl moiety.
    • Key Feature: The α,β-unsaturated carbonyl system enables Michael addition reactions or covalent binding to biological targets, a property absent in the target compound .
hENT1 Inhibitors
  • Compounds like 3a–3c () with benzoyloxypropyl substituents exhibit inhibitory activity against human equilibrative nucleoside transporter 1 (hENT1). The target compound’s bromophenylpropyl group may similarly enhance hydrophobic interactions with hENT1, but its lack of an ester linkage could improve metabolic stability .
DNMT1 and Spns2 Inhibitors
  • 12k () and 3h () demonstrate activity against DNA methyltransferase 1 (DNMT1) and sphingosine-1-phosphate transporter Spns2, respectively. The bromophenyl group in the target compound may position it for similar epigenetic or transporter-targeted applications, though direct evidence is lacking .

Physicochemical Properties

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Purity
Target Compound Not reported Aromatic H: ~7.3–7.5 (4-BrPh) 95%
12k () 187.1–187.5 7.73 (d, J=8.4 Hz, ArH), 1.38 (s, C(CH3)3) 58.2% yield
3a () Not reported Methoxy: ~3.8–4.0 (OCH3) Confirmed by ¹H NMR/LC-MS

Functional Group Impact on Drug Design

  • Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or methoxy groups may enhance hydrophobic interactions without significantly altering electronic effects.
  • Alkyl vs. Ester Linkers : The propyl chain in the target compound improves lipophilicity and membrane permeability compared to ester-linked analogs, which may undergo enzymatic cleavage .

Biological Activity

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate (TBPPPC) is a synthetic compound belonging to the class of piperazine derivatives. Its molecular formula is C18H27BrN2O2, and it has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of TBPPPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

TBPPPC features a piperazine ring substituted with a tert-butyl group and a 4-bromophenylpropyl moiety. The synthesis typically involves the nucleophilic substitution reaction of tert-butyl piperazine-1-carboxylate with 4-bromophenylpropyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

The biological activity of TBPPPC is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The piperazine structure allows for binding to neurotransmitter receptors, while the bromophenyl group may enhance binding affinity and specificity. Research suggests that TBPPPC could act as an inhibitor or modulator of specific biochemical pathways, although detailed mechanisms remain to be fully elucidated .

Therapeutic Applications

1. Anticancer Activity:
Recent studies have indicated that piperazine derivatives exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, suggesting that TBPPPC may also possess potential anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

2. Neuropharmacological Effects:
Piperazine derivatives are known for their neuropharmacological properties, including anxiolytic and antidepressant effects. TBPPPC's interaction with neurotransmitter receptors could position it as a candidate for treating anxiety disorders or depression .

3. Enzyme Inhibition:
The compound may also exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. This inhibition could help improve cholinergic signaling in the brain .

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, providing insights into their potential applications:

  • Cytotoxicity Studies: A comparative analysis of various piperazine derivatives demonstrated that those with bulky substituents exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like bleomycin .
  • Neuroprotective Effects: Research has shown that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential role in neuroprotection .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of related compounds have revealed that modifications to the piperazine ring significantly affect biological activity, emphasizing the need for further exploration of TBPPPC's structure to optimize its pharmacological properties .

Data Table: Biological Activity Summary

Activity Type Description Reference
AnticancerInduces apoptosis in canc

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of the piperazine ring. A common route starts with palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the 4-bromophenylpropyl group. For example, tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate can be synthesized via reductive amination of 4-bromobenzaldehyde with tert-butyl piperazine-1-carboxylate, followed by propyl chain elongation using alkyl halides or Mitsunobu reactions . Key conditions include anhydrous solvents (e.g., dioxane), Cs₂CO₃ as a base, and catalysts like Pd₂(dba)₃/Xantphos for coupling steps. Purification often involves silica gel chromatography with EtOAc/hexane gradients, yielding ~58–70% .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperazine ring, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and 4-bromophenyl signals (aromatic protons at δ ~7.2–7.5 ppm). The propyl linker appears as triplet/multiplet peaks at δ ~2.4–2.6 ppm (N–CH₂) and δ ~1.6–1.8 ppm (CH₂) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, particularly to confirm stereochemistry and bond angles in the piperazine core .
  • HRMS (ESI) : High-resolution mass spectrometry validates the molecular formula (e.g., C₁₈H₂₆BrN₂O₂⁺) with <2 ppm error .

Q. What are the common functionalization reactions of the piperazine core in this compound?

The tert-butyl carbamate group is a protective moiety, enabling selective reactions at the piperazine nitrogen. Key transformations include:

  • Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding the free piperazine for further derivatization .
  • Nucleophilic substitution : The bromophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl/heteroaryl substituents .
  • Amidation : Reaction with activated esters (e.g., benzoyl chlorides) in DCM using DIPEA as a base generates amide derivatives for biological screening .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives?

Yield optimization requires:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling efficiency in aryl halide reactions .
  • Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity of intermediates.
  • Temperature control : Stepwise heating (e.g., 80–100°C for coupling; 0°C for acid-sensitive steps) minimizes side reactions .
  • Purification : Automated flash chromatography (e.g., Biotage systems) with gradients of EtOAc/MeOH + 0.25% Et₃N reduces co-elution of polar byproducts .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between calculated and observed NMR/MS data often arise from:

  • Tautomerism : Dynamic exchange in the piperazine ring (e.g., chair-flip conformers) broadens NMR signals. Low-temperature (e.g., –40°C) NMR suppresses this .
  • Residual solvents : DMSO-d₆ or CDCl₃ peaks may overlap with analyte signals. Use of deuterated solvents with high isotopic purity is critical.
  • Crystallographic ambiguity : SHELXL refinement with TWIN/BASF commands resolves twinning or disorder in X-ray data .

Q. How can computational modeling guide the design of derivatives targeting biological receptors (e.g., kinases, GPCRs)?

  • Docking studies : Software like AutoDock Vina predicts binding poses of the bromophenylpropyl-piperazine scaffold in active sites (e.g., kinase ATP pockets). The bromine atom’s hydrophobic volume and hydrogen-bonding capacity with the piperazine NH are key .
  • QSAR analysis : Modifying the propyl chain length or substituting bromine with electron-withdrawing groups (e.g., CF₃) correlates with enhanced inhibitory activity in enzyme assays .
  • MD simulations : Assessing stability of protein-ligand complexes over 100-ns trajectories identifies critical residues for interaction .

Q. What methodologies validate the compound’s role as a protease or kinase inhibitor in cellular assays?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., FITC-labeled casein for proteases) .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations after treatment, ensuring the compound penetrates membranes .
  • Western blotting : Detect downstream phosphorylation changes (e.g., ERK/MAPK pathways) to confirm target engagement .

Methodological Considerations

Q. How to troubleshoot low yields in the final deprotection step of the Boc group?

Common issues and solutions:

  • Incomplete deprotection : Extend reaction time (≥6 hours) or increase HCl concentration (4M in dioxane) .
  • Degradation : Avoid excessive heat; conduct reactions under N₂ to prevent oxidation.
  • Byproduct formation : Neutralize with NaHCO₃ immediately post-reaction and purify via reverse-phase HPLC .

Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
  • Store intermediates under argon with molecular sieves (3Å).
  • Quench reactive reagents (e.g., LiAlH₄) cautiously with ethyl acetate before aqueous workup .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate

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